molecular formula C12H12FeO2 B12060998 Ferroceneacetic acid, 98%

Ferroceneacetic acid, 98%

Cat. No.: B12060998
M. Wt: 244.07 g/mol
InChI Key: DLJGQTUEZOSNKQ-UHFFFAOYSA-N
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Description

Ferroceneacetic acid, with the chemical formula C12H12FeO2, is an organometallic compound that features a ferrocene moiety attached to an acetic acid group. This compound is known for its unique properties, including its stability and versatility in various chemical reactions. It appears as a gold to orange-brown crystalline powder and has a melting point of approximately 158-160°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferroceneacetic acid can be synthesized through a multi-step process starting from acetylferrocene. One common method involves the reaction of acetylferrocene with morpholine, sodium sulfide nonahydrate, and sulfur at 128°C for 7 hours. The reaction mixture is then treated with sodium hydroxide in ethanol and water, followed by refluxing for 4 hours. The product is isolated by adjusting the pH with hydrochloric acid, resulting in a yellow-brown solid with a yield of 79% .

Industrial Production Methods

While specific industrial production methods for ferroceneacetic acid are not widely documented, the synthesis typically involves similar steps as the laboratory preparation, scaled up for industrial use. The process would involve careful control of reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ferroceneacetic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form ferroceneacetic acid derivatives.

    Reduction: It can be reduced to form ferroceneacetic alcohol.

    Substitution: It can undergo substitution reactions where the acetic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can be used to convert the acetic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Ferroceneacetic acid derivatives with various functional groups.

    Reduction: Ferroceneacetic alcohol.

    Substitution: Various substituted ferrocene derivatives depending on the reagents used.

Mechanism of Action

The mechanism by which ferroceneacetic acid exerts its effects involves the generation of reactive oxygen species (ROS), particularly the hydroxyl radical (OH·), through Fenton catalysis. This process leads to oxidative stress in cells, which can damage cellular components such as DNA, proteins, and lipids. In cancer cells, this oxidative damage can induce cell death, making ferroceneacetic acid a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Ferrocene: The parent compound of ferroceneacetic acid, used in various applications including as a catalyst and in materials science.

    Acetylferrocene: A precursor in the synthesis of ferroceneacetic acid.

    Ferrocenemethanol: Another ferrocene derivative with similar redox properties.

    Ferrocenecarboxaldehyde: A ferrocene derivative used in organic synthesis.

Uniqueness

Ferroceneacetic acid is unique due to its combination of the ferrocene moiety with an acetic acid group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12FeO2

Molecular Weight

244.07 g/mol

InChI

InChI=1S/C7H7O2.C5H5.Fe/c8-7(9)5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5H2,(H,8,9);1-5H;

InChI Key

DLJGQTUEZOSNKQ-UHFFFAOYSA-N

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CC(=O)O.[Fe]

Origin of Product

United States

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